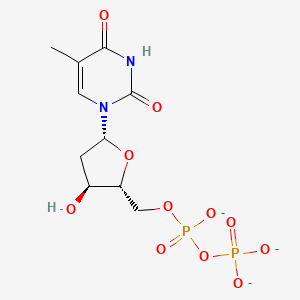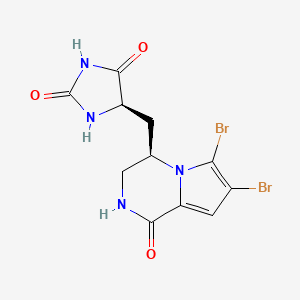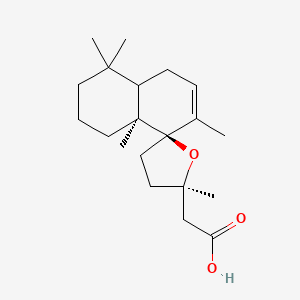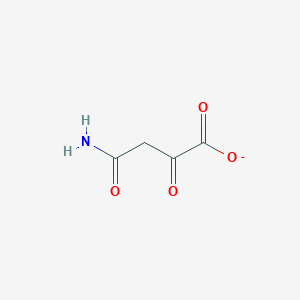![molecular formula C17H15NO3 B1259111 [5-(苄氧基)-1H-吲哚-1-基]乙酸 CAS No. 374818-88-9](/img/structure/B1259111.png)
[5-(苄氧基)-1H-吲哚-1-基]乙酸
描述
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group attached to the indole ring, which is further connected to an acetic acid moiety. The unique structure of [5-(benzyloxy)-1H-indol-1-yl]acetic acid makes it an interesting subject for scientific research and industrial applications.
科学研究应用
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of [5-(benzyloxy)-1H-indol-1-yl]acetic acid are aldose reductase and PPARγ (Peroxisome proliferator-activated receptor gamma) . Aldose reductase is an enzyme involved in glucose metabolism, and PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
[5-(benzyloxy)-1H-indol-1-yl]acetic acid inhibits aldose reductase and interferes with PPARγ . The inhibition of aldose reductase by this compound is characterized by IC50 in the submicromolar and low micromolar range, for rat and human enzymes, respectively . It also acts as a ligand for PPARγ, albeit with rather low activity .
Biochemical Pathways
The compound’s action on aldose reductase affects the polyol pathway, a two-step metabolic pathway that converts glucose to fructose . By inhibiting aldose reductase, the compound can significantly inhibit the accumulation of sorbitol, a sugar alcohol produced in the polyol pathway . Its interaction with PPARγ can influence various metabolic processes, including lipid metabolism and glucose homeostasis .
Pharmacokinetics
Its molecular weight of 28131 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The inhibition of aldose reductase and the interaction with PPARγ by [5-(benzyloxy)-1H-indol-1-yl]acetic acid can potentially interfere with multiple targets in diabetes . The inhibition of aldose reductase can prevent the accumulation of sorbitol, which is associated with diabetic complications . Its action as a PPARγ ligand, although with low activity, may influence insulin sensitivity and glucose homeostasis .
生化分析
Biochemical Properties
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid plays a crucial role in biochemical reactions by inhibiting the enzyme aldose reductase. Aldose reductase is involved in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. Inhibition of aldose reductase by [5-(benzyloxy)-1H-indol-1-yl]acetic acid prevents the accumulation of sorbitol, which is associated with diabetic complications . Additionally, this compound interacts with PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . The interaction with PPARγ is characterized by binding to the ligand-binding domain, leading to the modulation of target gene expression.
Cellular Effects
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid has been shown to influence various cellular processes. Inhibition of aldose reductase by this compound reduces sorbitol accumulation in cells, thereby mitigating osmotic stress and cellular damage associated with diabetes . Furthermore, as a PPARγ ligand, [5-(benzyloxy)-1H-indol-1-yl]acetic acid modulates cell signaling pathways involved in glucose uptake, lipid metabolism, and inflammation . This modulation can lead to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism in various cell types.
Molecular Mechanism
The molecular mechanism of [5-(benzyloxy)-1H-indol-1-yl]acetic acid involves its interaction with aldose reductase and PPARγ. The compound binds to the active site of aldose reductase, inhibiting its enzymatic activity and preventing the conversion of glucose to sorbitol . Additionally, [5-(benzyloxy)-1H-indol-1-yl]acetic acid binds to the ligand-binding domain of PPARγ, leading to conformational changes that facilitate the recruitment of coactivators and the transcription of target genes involved in glucose and lipid metabolism . These interactions result in the modulation of gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(benzyloxy)-1H-indol-1-yl]acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to [5-(benzyloxy)-1H-indol-1-yl]acetic acid can lead to sustained inhibition of aldose reductase and persistent activation of PPARγ, resulting in prolonged cellular effects such as reduced sorbitol accumulation and improved metabolic function .
Dosage Effects in Animal Models
The effects of [5-(benzyloxy)-1H-indol-1-yl]acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and activates PPARγ without causing significant adverse effects . At higher doses, [5-(benzyloxy)-1H-indol-1-yl]acetic acid may exhibit toxic effects, including hepatotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is involved in metabolic pathways related to glucose and lipid metabolism. The compound inhibits aldose reductase in the polyol pathway, preventing the conversion of glucose to sorbitol . Additionally, as a PPARγ ligand, [5-(benzyloxy)-1H-indol-1-yl]acetic acid influences metabolic flux by modulating the expression of genes involved in glucose uptake, lipid synthesis, and fatty acid oxidation . These effects contribute to improved metabolic homeostasis and reduced complications associated with metabolic disorders.
Transport and Distribution
Within cells and tissues, [5-(benzyloxy)-1H-indol-1-yl]acetic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, [5-(benzyloxy)-1H-indol-1-yl]acetic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of [5-(benzyloxy)-1H-indol-1-yl]acetic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with aldose reductase and PPARγ . Targeting signals and post-translational modifications may direct [5-(benzyloxy)-1H-indol-1-yl]acetic acid to specific compartments or organelles, enhancing its efficacy in modulating cellular processes . The subcellular distribution of the compound is essential for its role in regulating metabolic pathways and cellular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzyloxy)-1H-indol-1-yl]acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where benzyl alcohol reacts with the indole derivative in the presence of a base like sodium hydride.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [5-(benzyloxy)-1H-indol-1-yl]acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A synthetic derivative with similar biological activities.
Uniqueness
[5-(Benzyloxy)-1H-indol-1-yl]acetic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to other indole derivatives .
属性
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)11-18-9-8-14-10-15(6-7-16(14)18)21-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNHOGJXPXHSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6aR,10aR)-9-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1259029.png)









![[(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,5-dihydroxy-5,6-dimethylheptan-2-yl]-3,5-dihydroxy-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B1259047.png)


